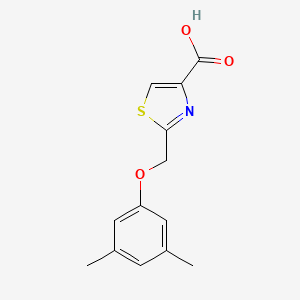
3-((Hydroxymethyl)hydrophosphoryl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((Hydroxymethyl)hydrophosphoryl)propanoic acid is an organic compound with the molecular formula C₄H₉O₄P and a molecular weight of 152.09 g/mol . This compound is characterized by the presence of a hydroxymethyl group and a hydrophosphoryl group attached to a propanoic acid backbone. It is primarily used for research purposes and has various applications in chemistry and related fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-((Hydroxymethyl)hydrophosphoryl)propanoic acid typically involves the reaction of phenylphosphonous dichloride with phenylphosphinic acid to form a hydrophosphoryl compound. This intermediate is then reacted with acryloyl chloride to produce 3-(chlorophenylphosphinyl)-propionyl chloride. The final step involves hydrolyzing this intermediate to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes mentioned above. The process is optimized for high yields and good color through low-temperature reactions. Additionally, the remainder of the acryloyl chloride after the addition reaction can be collected and recycled, making the method economically favorable .
Chemical Reactions Analysis
Types of Reactions
3-((Hydroxymethyl)hydrophosphoryl)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.
Reduction: It can be reduced to form lower oxidation states.
Substitution: The hydroxymethyl and hydrophosphoryl groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield phosphoric acids, while reduction reactions may produce phosphines .
Scientific Research Applications
3-((Hydroxymethyl)hydrophosphoryl)propanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of flame retardants and other specialty chemicals .
Mechanism of Action
The mechanism of action of 3-((Hydroxymethyl)hydrophosphoryl)propanoic acid involves its interaction with various molecular targets and pathways. The compound can act as a ligand for certain enzymes, influencing their activity and function. It may also participate in metabolic pathways, contributing to the synthesis or degradation of other biomolecules .
Comparison with Similar Compounds
Similar Compounds
Dimethylolpropionic acid: Similar in structure but with two hydroxymethyl groups instead of one.
3-Methylphosphinicopropionic acid: Another related compound with a methyl group instead of a hydroxymethyl group.
Uniqueness
3-((Hydroxymethyl)hydrophosphoryl)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable for certain research and industrial applications .
Properties
Molecular Formula |
C4H8O4P+ |
|---|---|
Molecular Weight |
151.08 g/mol |
IUPAC Name |
2-carboxyethyl-(hydroxymethyl)-oxophosphanium |
InChI |
InChI=1S/C4H7O4P/c5-3-9(8)2-1-4(6)7/h5H,1-3H2/p+1 |
InChI Key |
SFNASUBJQLSUCU-UHFFFAOYSA-O |
Canonical SMILES |
C(C[P+](=O)CO)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Sodium;2-oxaspiro[3.3]heptane-3-carboxylic acid](/img/structure/B11818996.png)




![[5-(2-Bromophenoxy)-1-(pyridin-2-ylmethylamino)pentyl] 2,2,2-trifluoroacetate](/img/structure/B11819052.png)
![N,N-bis[(1R)-1-(4-methoxyphenyl)ethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),4,6,9,16,18,20,22-decaen-7-amine](/img/structure/B11819054.png)

